Allylprodine hydrochloride
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Overview
Description
Allylprodine hydrochloride is an opioid analgesic that is an analog of prodine. It was discovered by Hoffman-La Roche in 1957 during research into the related drug pethidine . This compound is known for its potent analgesic effects, being significantly more potent than morphine .
Preparation Methods
The synthesis of allylprodine hydrochloride involves several steps. The key synthetic route includes the reaction of 1-methyl-4-phenyl-4-piperidinol with allyl bromide to form the allyl derivative. This is followed by esterification with propanoic acid to yield allylprodine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Allylprodine hydrochloride undergoes various chemical reactions, including:
Oxidation: Allylprodine can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert allylprodine to its corresponding alcohols.
Substitution: Allylprodine can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allylprodine hydrochloride has several scientific research applications:
Mechanism of Action
Allylprodine hydrochloride exerts its effects by binding to the μ-opioid receptor in the central nervous system . The binding of allylprodine to this receptor inhibits the release of neurotransmitters, leading to analgesia and sedation . The presence of the allyl group enhances its binding affinity and potency compared to other opioids .
Comparison with Similar Compounds
Allylprodine hydrochloride is compared with other similar compounds such as α-prodine and pethidine. It is more potent than α-prodine due to the additional binding interactions provided by the allyl group . Compared to pethidine, this compound has a higher potency and a different side effect profile . Other similar compounds include 14-cinnamoyloxycodeinone and 14-allyloxycodeinone, which also have enhanced binding interactions due to their structural features .
Properties
CAS No. |
25384-18-3 |
---|---|
Molecular Formula |
C18H26ClNO2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
(1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15;/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3;1H |
InChI Key |
DQSICBXJIHWNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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